Benzamide, N-(3-((4-((2,3-dihydroxybenzoyl)amino)butyl)amino)propyl)-2,3-dihydroxy-, monohydrochloride
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Overview
Description
Benzamide, N-(3-((4-((2,3-dihydroxybenzoyl)amino)butyl)amino)propyl)-2,3-dihydroxy-, monohydrochloride is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple functional groups, including amide, hydroxyl, and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-((4-((2,3-dihydroxybenzoyl)amino)butyl)amino)propyl)-2,3-dihydroxy-, monohydrochloride typically involves multiple steps The process begins with the preparation of 2,3-dihydroxybenzoic acid, which is then converted into its corresponding benzoyl chloride This intermediate is reacted with an appropriate amine to form the benzamide derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common reagents used in the industrial synthesis include thionyl chloride for the formation of benzoyl chloride and various amines for the amide formation.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3-((4-((2,3-dihydroxybenzoyl)amino)butyl)amino)propyl)-2,3-dihydroxy-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the amide group can yield primary amines.
Scientific Research Applications
Benzamide, N-(3-((4-((2,3-dihydroxybenzoyl)amino)butyl)amino)propyl)-2,3-dihydroxy-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Benzamide, N-(3-((4-((2,3-dihydroxybenzoyl)amino)butyl)amino)propyl)-2,3-dihydroxy-, monohydrochloride exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and proteins, inhibiting their activity and altering cellular pathways. The hydroxyl and amide groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybenzamide: Shares the dihydroxybenzoyl group but lacks the additional amine and propyl groups.
4-((2,3-Dihydroxybenzoyl)amino)butylamine: Contains the dihydroxybenzoyl and butylamine groups but lacks the propyl linkage.
N-(3-Aminopropyl)-2,3-dihydroxybenzamide: Similar structure but with different functional group arrangements.
Uniqueness
Benzamide, N-(3-((4-((2,3-dihydroxybenzoyl)amino)butyl)amino)propyl)-2,3-dihydroxy-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
74427-44-4 |
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Molecular Formula |
C21H28ClN3O6 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[4-[3-[(2,3-dihydroxybenzoyl)amino]propylamino]butyl]-2,3-dihydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C21H27N3O6.ClH/c25-16-8-3-6-14(18(16)27)20(29)23-12-2-1-10-22-11-5-13-24-21(30)15-7-4-9-17(26)19(15)28;/h3-4,6-9,22,25-28H,1-2,5,10-13H2,(H,23,29)(H,24,30);1H |
InChI Key |
NAZMCZJIPMDEED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCCNCCCNC(=O)C2=C(C(=CC=C2)O)O.Cl |
Related CAS |
54135-84-1 (Parent) |
Origin of Product |
United States |
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